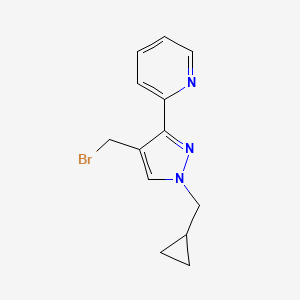

2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Overview

Description

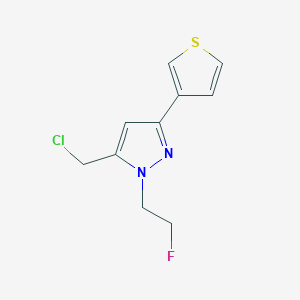

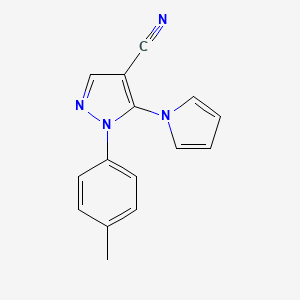

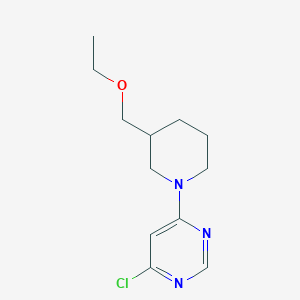

The compound “2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine” is a complex organic molecule that contains several functional groups including a bromomethyl group, a cyclopropylmethyl group, a pyrazole ring, and a pyridine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole and pyridine rings, followed by the introduction of the bromomethyl and cyclopropylmethyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, which are nitrogen-containing heterocyclic compounds. The bromomethyl and cyclopropylmethyl groups would be attached to these rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromomethyl group, which is a good leaving group, and the nitrogen atoms in the pyrazole and pyridine rings, which can act as nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase its molecular weight and could affect its solubility .Scientific Research Applications

Metal-Organic Complexes and Ligand Design

The compound 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, due to its structural flexibility and the presence of both pyrazolyl and pyridine moieties, can serve as a versatile ligand in the formation of metal-organic complexes. For instance, reactions involving similar bromomethyl-pyrazolyl-pyridine compounds with dipicolylamine and various metal salts (e.g., Pd, Pt) have led to the formation of complexes where the metal center is coordinated by the nitrogen atoms of the ligand. These complexes have been investigated for their potential in spin transition phenomena and as scaffolds for further chemical modifications (Tovee et al., 2010).

Catalysis and Chemical Transformations

Compounds similar to 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine have been utilized in catalysis, particularly in the synthesis of new polyheterocyclic ring systems, which are of interest due to their potential pharmacological activities. These ligands have been used to catalyze reactions leading to complex heterocyclic structures, which could serve as key intermediates in the synthesis of biologically active molecules (Abdel‐Latif et al., 2019).

Sensing and Photophysical Applications

The structural motif found in 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine allows for the development of complexes with unique photophysical properties. For instance, heteroleptic cyclometalated iridium(III) complexes incorporating similar pyrazolyl-pyridine ligands have shown a range of emission colors, attributed to the different ancillary ligands used. These findings suggest potential applications in light-emitting devices and as probes in biological systems (Stagni et al., 2008).

Biological Studies

While the direct biological applications of 2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine were not found, closely related compounds have been synthesized and evaluated for their biological activities. These studies often focus on the synthesis and characterization of metal complexes with pyrazolyl-pyridine ligands, assessing their potential as antimicrobial, antifungal, and anticancer agents. Such investigations highlight the broader relevance of pyrazolyl-pyridine derivatives in medicinal chemistry (Omondi et al., 2018).

Mechanism of Action

Target of Action

Pyridine and pyrazole rings are common in many bioactive molecules and pharmaceuticals , suggesting that this compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Again, without specific information, it’s hard to say exactly which biochemical pathways this compound might affect. Compounds containing pyridine and pyrazole rings have been found to have antimicrobial, anticancer, antimalarial, and anticholinesterase activities , suggesting that they could potentially interfere with a variety of biochemical pathways.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(bromomethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUFLFAAKRRYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1490140.png)

![2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490152.png)